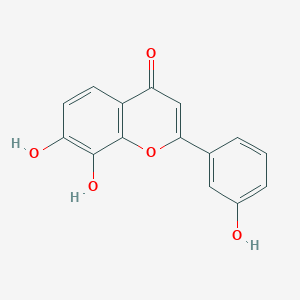

7,8,3'-Trihydroxyflavone

Übersicht

Beschreibung

7,8,3'-Trihydroxyflavone is a type of flavone, a class of flavonoids which are polyphenolic compounds possessing a structure based on the flavone backbone. Flavones are known for their diverse biological activities and are commonly found in a variety of plants. The specific compound 7,8,3'-Trihydroxyflavone has been identified in alfalfa and is characterized by the presence of hydroxyl groups at the 7, 8, and 3' positions on the flavone backbone .

Synthesis Analysis

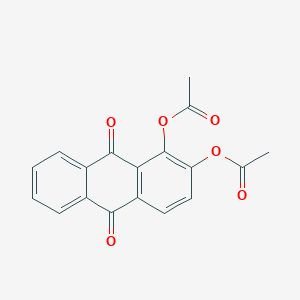

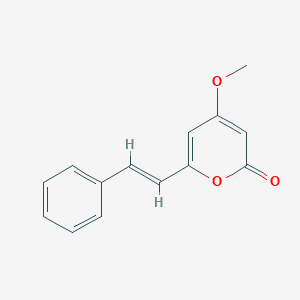

The synthesis of flavones similar to 7,8,3'-Trihydroxyflavone often involves selective alkylation and dealkylation steps. For instance, a method for synthesizing 3,5,6-trihydroxy-7-methoxyflavones has been described, which includes acetylation, dealkylation, and hydrolysis steps to achieve the desired hydroxylation pattern . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to synthesize arylated flavones, demonstrating the potential for modifying the flavone core at specific positions, which could be applicable to the synthesis of 7,8,3'-Trihydroxyflavone derivatives .

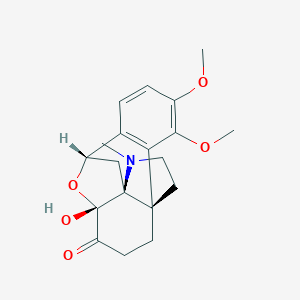

Molecular Structure Analysis

The molecular structure of 7,8,3'-Trihydroxyflavone is characterized by its three hydroxyl groups. These functional groups are likely to influence the compound's physical and chemical properties, such as solubility and reactivity. The structure has been confirmed by comparing ultraviolet and infrared spectra, as well as melting points with those of synthetic samples .

Chemical Reactions Analysis

Flavones, including 7,8,3'-Trihydroxyflavone, can undergo various chemical reactions due to the reactivity of their hydroxyl groups. These reactions include acetylation, dealkylation, and the formation of derivatives through reactions such as the Suzuki–Miyaura cross-coupling . The presence of multiple hydroxyl groups also allows for the potential of site-selective modification, which can be used to synthesize a wide range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

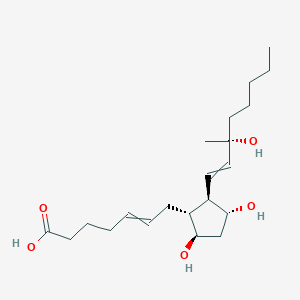

The physical and chemical properties of 7,8,3'-Trihydroxyflavone are influenced by its hydroxyl groups, which can affect its solubility in various solvents, melting point, and spectral properties. The compound's properties have been elucidated using UV and 1H NMR spectral data, which are essential for the identification and characterization of flavones . Additionally, the biological activity of 7,8-dihydroxyflavone derivatives, such as their role as TrkB agonists, suggests that modifications to the 7,8,3'-Trihydroxyflavone structure could yield compounds with significant therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Retinal Ganglion Cells

- Field : Ophthalmology

- Application : THF has been found to ameliorate oxidative stress in the retina and promote neurite regeneration in rat retinal ganglion cells .

- Methods : Oxidative stress was induced by ocular hypertension in rat retina in vivo. Rats were then systemically injected with THF . In vitro, neonatal retinal ganglion cells (RGCs) were cultured and treated with THF .

- Results : THF reduced caspase-3 activity, downregulated MDA level, and augmented glutathione peroxidase expression, thereby ameliorating oxidative stress in the retina . It also promoted neurite regeneration in RGC explant, and activated the TrkB signaling pathway through phosphorylation .

Protection of Photoreceptor Cell Function

- Field : Ophthalmology

- Application : THF has been found to protect photoreceptor cell function in mouse models of retinal degeneration .

- Methods : Systemic THF-treatment was assessed in light-induced retinal degeneration (LIRD) mice, an environmental stress model, and Pde6brd10 (rd10) mice, a model of retinitis pigmentosa .

- Results : THF treatment resulted in TrkB activation and in turn activation of the AKT signaling pathway . It was protective of photoreceptor function in genetic and environmental stress models of retinal degeneration .

Growth of Human Embryonic Stem Cell-Derived Cardiomyocytes

- Field : Cardiology

- Application : THF has been found to protect H/R-induced apoptosis and induce in vivo growth of human embryonic stem cell-derived cardiomyocytes.

- Methods : The specific methods of application or experimental procedures are not detailed in the source.

- Results : The specific results or outcomes obtained are not detailed in the source.

Protection of Spiral Ganglion Neurons

- Field : Otolaryngology

- Application : THF has been found to protect spiral ganglion neurons (SGNs) from degeneration both in vitro and in vivo . Most sensorineural hearing loss cases occur as a result of hair cell loss, which results in secondary degeneration of SGNs .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : Application of 7,8,3’-THF in the bulla of conditional connexin26 (cCx26)-null mice dramatically rescued SGNs in the applied ear compared to untreated control cochlea in the same animal . The findings suggest that 7,8,3’-THF is a promising therapeutic agent protecting the SGNs from degeneration both in vitro and in vivo .

Neurogenesis and Antidepressant Effect

- Field : Psychiatry

- Application : THF has been found to promote neurogenesis and exhibit potent antidepressant effect .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : Relative to tropoflavin, 7,8,3’-THF is 2–3-fold more potent in vitro as a TrkB agonist . It has been tested in vivo and was found to produce TrkB-dependent neuroprotective effects in mice similarly to tropoflavin .

Safety And Hazards

The safety data sheet for 7,8,3’-Trihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350274 | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,3'-Trihydroxyflavone | |

CAS RN |

137502-84-2 | |

| Record name | 7,8,3'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

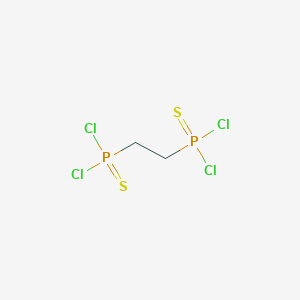

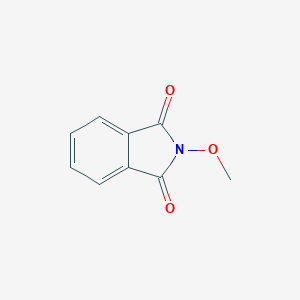

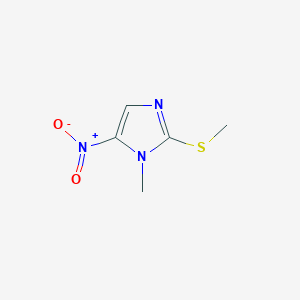

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)